N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide
Description
This compound is a sulfonamide-linked acetamide derivative featuring a 2-methyl-1,3-benzothiazole moiety conjugated to a piperazine ring via a carbonyl group. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in analgesia, anti-inflammatory activity, or kinase modulation .
Properties
Molecular Formula |
C21H22N4O4S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[4-[4-(2-methyl-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H22N4O4S2/c1-14(26)22-17-4-6-18(7-5-17)31(28,29)25-11-9-24(10-12-25)21(27)16-3-8-19-20(13-16)30-15(2)23-19/h3-8,13H,9-12H2,1-2H3,(H,22,26) |
InChI Key |
ZZHDSXCPUUPCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl group through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness arises from the integration of benzothiazole , piperazine sulfonyl , and acetamide groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Functional Insights
- Analgesic Activity : Compound 35 () demonstrates that the piperazine sulfonyl-phenylacetamide scaffold is critical for analgesic activity. The target compound’s benzothiazole group may enhance binding affinity or metabolic stability compared to 35’s methyl-piperazine substituent .
- Benzothiazole Role : Benzothiazole derivatives (e.g., 790726-18-0, ) are associated with antimicrobial and anti-inflammatory properties. The 2-methyl substitution in the target compound could modulate lipophilicity and target engagement .
Pharmacokinetic Considerations
- Sulfonyl-Piperazine Linkage : The sulfonyl group enhances solubility and bioavailability in analogues like compound 33. The piperazine ring may facilitate CNS penetration, which is advantageous for neuropathic pain targets .
Biological Activity
N~1~-[4-({4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]piperazino}sulfonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzothiazole moiety and the coupling with piperazine derivatives. The structural confirmation typically utilizes methods such as IR spectroscopy, NMR, and mass spectrometry.
Anticancer Activity
A study highlighted the anticancer properties of thiazole derivatives, which include compounds similar to this compound. The evaluation against various cancer cell lines (e.g., A549 and C6) demonstrated significant cytotoxic effects. The mechanisms involved apoptosis induction and inhibition of DNA synthesis, as evidenced by assays such as MTT and caspase-3 activation assays .
Enzymatic Inhibition
Research indicates that compounds containing benzothiazole structures often exhibit inhibitory effects on specific enzymes. For instance, certain derivatives have been shown to modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways. This suggests that this compound may also possess similar enzymatic inhibitory properties .
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.
- Enzyme Modulation : Interaction with key enzymes involved in cancer metabolism and signaling pathways.
Case Studies
| Study | Compound Tested | Cell Lines | Key Findings |
|---|---|---|---|
| 1 | Thiazole Derivatives | A549, C6 | Significant cytotoxicity; apoptosis induction observed |
| 2 | Benzothiazole Analogues | Various | Enzymatic inhibition leading to reduced cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
